molecular formula C7H10F2O3S B15313201 2,2-Difluoro-2-(4-hydroxytetrahydro-2h-thiopyran-4-yl)acetic acid

2,2-Difluoro-2-(4-hydroxytetrahydro-2h-thiopyran-4-yl)acetic acid

Cat. No.: B15313201
M. Wt: 212.22 g/mol
InChI Key: ZTANTYWMVFQGEZ-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(4-hydroxytetrahydro-2h-thiopyran-4-yl)acetic acid is an organic compound with the molecular formula C7H10F2O4S This compound is characterized by the presence of a thiopyran ring, which is a sulfur-containing heterocycle, and two fluorine atoms attached to the acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-(4-hydroxytetrahydro-2h-thiopyran-4-yl)acetic acid typically involves multiple steps. One common method includes the following steps:

    Formation of the Thiopyran Ring: The thiopyran ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diene and a sulfur source.

    Introduction of Fluorine Atoms: The fluorine atoms are introduced through a fluorination reaction, often using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, which can be achieved using oxidizing agents like hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Large-scale production may utilize continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(4-hydroxytetrahydro-2h-thiopyran-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the fluorine atoms or to convert the hydroxyl group to a hydrogen atom.

    Substitution: The fluorine atoms can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2,2-Difluoro-2-(4-hydroxytetrahydro-2h-thiopyran-4-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.

    Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets.

    Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(4-hydroxytetrahydro-2h-thiopyran-4-yl)acetic acid involves its interaction with specific molecular targets. The fluorine atoms and the thiopyran ring play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes, alter metabolic pathways, or interact with cellular receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluoroacetic acid: Lacks the thiopyran ring and hydroxyl group, making it less complex.

    4-Hydroxytetrahydrothiopyran-4-yl acetic acid: Does not contain fluorine atoms, resulting in different chemical properties.

    2,2-Difluoro-2-(4-hydroxycyclohexyl)acetic acid: Similar structure but with a cyclohexyl ring instead of a thiopyran ring.

Uniqueness

2,2-Difluoro-2-(4-hydroxytetrahydro-2h-thiopyran-4-yl)acetic acid is unique due to the combination of the thiopyran ring, fluorine atoms, and hydroxyl group. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H10F2O3S

Molecular Weight

212.22 g/mol

IUPAC Name

2,2-difluoro-2-(4-hydroxythian-4-yl)acetic acid

InChI

InChI=1S/C7H10F2O3S/c8-7(9,5(10)11)6(12)1-3-13-4-2-6/h12H,1-4H2,(H,10,11)

InChI Key

ZTANTYWMVFQGEZ-UHFFFAOYSA-N

Canonical SMILES

C1CSCCC1(C(C(=O)O)(F)F)O

Origin of Product

United States

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